Acetic acid, [2-[bis(2-methoxyethyl)amino]-2-oxoethoxy]-
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Overview
Description
Acetic acid, [2-[bis(2-methoxyethyl)amino]-2-oxoethoxy]- is a chemical compound with the molecular formula C9H19NO4. . This compound is a derivative of acetic acid and contains a bis(2-methoxyethyl)amino group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [2-[bis(2-methoxyethyl)amino]-2-oxoethoxy]- typically involves the reaction of bis(2-methoxyethyl)amine with acetic anhydride or acetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{Bis(2-methoxyethyl)amine} + \text{Acetic anhydride} \rightarrow \text{Acetic acid, [2-[bis(2-methoxyethyl)amino]-2-oxoethoxy]-} ]
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of acetic acid, [2-[bis(2-methoxyethyl)amino]-2-oxoethoxy]- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts may also be employed to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, [2-[bis(2-methoxyethyl)amino]-2-oxoethoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The bis(2-methoxyethyl)amino group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Acetic acid, [2-[bis(2-methoxyethyl)amino]-2-oxoethoxy]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides and esters.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and as a stabilizer for nanoparticles
Mechanism of Action
The mechanism of action of acetic acid, [2-[bis(2-methoxyethyl)amino]-2-oxoethoxy]- involves its interaction with various molecular targets. The bis(2-methoxyethyl)amino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The compound may also participate in nucleophilic substitution reactions, altering the structure and function of biomolecules .
Comparison with Similar Compounds
Similar Compounds
Methoxyacetic acid: A simpler analog with similar functional groups but lacking the bis(2-methoxyethyl)amino moiety.
2-(2-Methoxyethoxy)acetic acid: Another related compound with similar properties but different structural features.
Uniqueness
Acetic acid, [2-[bis(2-methoxyethyl)amino]-2-oxoethoxy]- is unique due to its bis(2-methoxyethyl)amino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .
Properties
CAS No. |
215101-73-8 |
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Molecular Formula |
C10H19NO6 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
2-[2-[bis(2-methoxyethyl)amino]-2-oxoethoxy]acetic acid |
InChI |
InChI=1S/C10H19NO6/c1-15-5-3-11(4-6-16-2)9(12)7-17-8-10(13)14/h3-8H2,1-2H3,(H,13,14) |
InChI Key |
RQHSQLIUQUOKOM-UHFFFAOYSA-N |
Canonical SMILES |
COCCN(CCOC)C(=O)COCC(=O)O |
Origin of Product |
United States |
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